![molecular formula C23H39NO3 B14196655 N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide CAS No. 920277-30-1](/img/structure/B14196655.png)
N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is a complex organic compound with a unique structure that includes both hydroxyl and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective synthesis of the dihydroxynonan moiety, followed by the coupling of this intermediate with 4-heptylbenzoic acid to form the final amide product. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and may involve catalysts to ensure high enantioselectivity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve efficiency and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would also be considered in the industrial process .
化学反应分析
Types of Reactions
N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield nonanone derivatives, while reduction of the amide group can produce nonylamines .
科学研究应用
N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling pathways due to its structural similarity to certain bioactive lipids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific functional properties
作用机制
The mechanism of action of N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cell signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds include:
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Uniqueness
N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that may not be possible with other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
属性
CAS 编号 |
920277-30-1 |
|---|---|
分子式 |
C23H39NO3 |
分子量 |
377.6 g/mol |
IUPAC 名称 |
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C23H39NO3/c1-3-5-7-9-10-12-19-14-16-20(17-15-19)23(27)24-21(18-25)22(26)13-11-8-6-4-2/h14-17,21-22,25-26H,3-13,18H2,1-2H3,(H,24,27)/t21-,22+/m0/s1 |
InChI 键 |
CGICPOCCCFKHPY-FCHUYYIVSA-N |
手性 SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)[C@@H](CCCCCC)O |
规范 SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(CCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


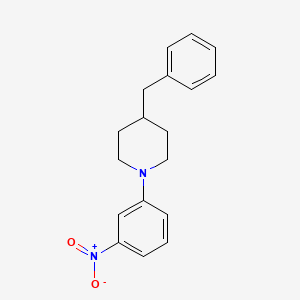

![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14196581.png)
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
silane](/img/structure/B14196595.png)
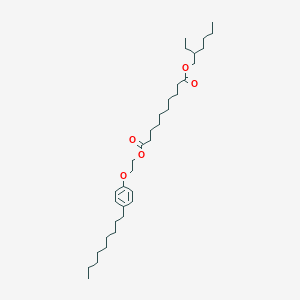
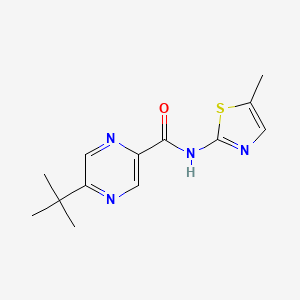
![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)
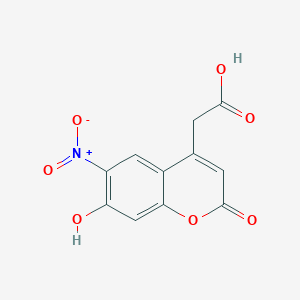
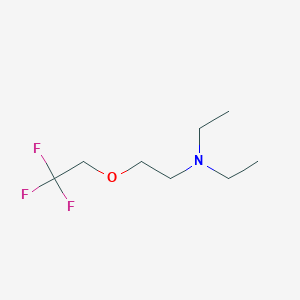

![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
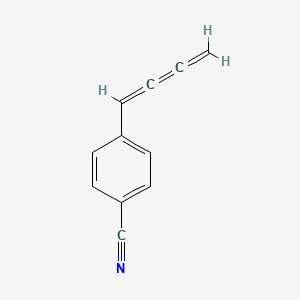
stannane](/img/structure/B14196662.png)
